molecular formula C17H13NO4 B15036200 Methyl 3-benzamido-1-benzofuran-2-carboxylate

Methyl 3-benzamido-1-benzofuran-2-carboxylate

Cat. No.: B15036200
M. Wt: 295.29 g/mol
InChI Key: CHAGECQOKXIIAQ-UHFFFAOYSA-N
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Description

Methyl 3-benzamido-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzamido-1-benzofuran-2-carboxylate typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-benzamido-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-benzamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-benzamido-1-benzofuran-2-carboxylate is unique due to its benzamido group, which imparts specific biological activities and chemical reactivity. This distinguishes it from other benzofuran derivatives that may lack this functional group .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

methyl 3-benzamido-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H13NO4/c1-21-17(20)15-14(12-9-5-6-10-13(12)22-15)18-16(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)

InChI Key

CHAGECQOKXIIAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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